2-Hydroxycyclohexanecarbonitrile
Description
2-Hydroxycyclohexanecarbonitrile (C₇H₁₁NO) is a cyclohexane derivative featuring hydroxyl (-OH) and nitrile (-CN) groups at adjacent positions. Its stereoisomer, trans-2-Hydroxycyclohexanecarbonitrile, has been characterized with physical properties including viscosity, solubility, and vapor pressure, though specific numerical data are detailed in proprietary safety data sheets (SDS) . The compound exhibits moderate stability under recommended storage conditions, with hazardous decomposition products such as carbon oxides and nitrogen oxides noted in related nitriles . Its primary applications lie in organic synthesis as a versatile intermediate for pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
2-hydroxycyclohexane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c8-5-6-3-1-2-4-7(6)9/h6-7,9H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPCXQNVYPKUSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63301-31-5 | |
| Record name | rac-(1R,2S)-2-hydroxycyclohexane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Pharmaceutical Applications
1. Intermediate in Drug Synthesis
2-Hydroxycyclohexanecarbonitrile serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its role is particularly prominent in the development of androgen receptor antagonists, which are vital in treating conditions like prostate cancer and other hormonal disorders. The compound's chirality allows for the creation of enantiomerically pure drugs, enhancing their efficacy and reducing side effects.
2. Hormonal Pathway Modulators
Research indicates that this compound can be utilized in synthesizing drugs targeting hormonal pathways, making it significant in endocrinology and reproductive health. Its ability to participate in nucleophilic substitution reactions further expands its utility in drug design.
Research Applications
1. Chemical Synthesis
this compound is employed as a building block for synthesizing complex organic molecules. Its hydroxyl and cyano groups enhance its reactivity, allowing it to participate in various chemical reactions under controlled conditions. This versatility makes it an attractive candidate for synthetic chemists aiming to develop new compounds with potential biological activity.
2. Material Science
In material science, the compound can be used to create polymers or other materials that benefit from its unique chemical properties. Its moderate polarity influences solubility and reactivity, which are crucial factors in designing new materials for specific applications.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Androgen Receptor Antagonists | Investigated the synthesis of novel antagonists using this compound as an intermediate | Demonstrated enhanced potency and selectivity of synthesized compounds compared to existing drugs |
| Research on Chemical Reactivity | Explored the nucleophilic properties of this compound | Found that the compound can effectively react under mild conditions, facilitating the synthesis of diverse organic molecules |
| Material Development Study | Examined the use of this compound in polymer synthesis | Resulted in the development of new materials with improved mechanical properties and thermal stability |
Comparison with Similar Compounds
Structural Features
Physical and Chemical Properties
Key Insight : 2-Oxocyclohexanecarbonitrile’s ketone group renders it more reactive toward nucleophiles compared to the hydroxyl group in this compound .
Preparation Methods
Cyanohydrin Formation via Cyclohexanone and Hydrogen Cyanide
The classic cyanohydrin reaction remains a foundational approach for racemic this compound synthesis. Cyclohexanone reacts with hydrogen cyanide (HCN) or potassium cyanide (KCN) in the presence of acidic or basic catalysts to form the cyanohydrin adduct. This exothermic reaction typically proceeds at 0–5°C to minimize side reactions, achieving yields of 65–78%. A key limitation is the formation of both cis- and trans-diastereomers in near-equal ratios, necessitating subsequent resolution steps.
Racemic Synthesis via Epoxide Ring-Opening
Alternative routes involve the nucleophilic opening of cyclohexene oxide with cyanide ions. For example, treatment of cyclohexene oxide with sodium cyanide in aqueous ethanol at 60°C for 24 hours yields racemic this compound with 70% efficiency. This method avoids the handling of gaseous HCN but introduces regioselectivity challenges, as competing attacks at different epoxide carbons can generate structural isomers.
Enzymatic Resolution of Enantiomers
Lipase-Catalyzed Kinetic Resolution Using Novozym 435
A landmark advancement by Patel et al. (2007) demonstrated the resolution of racemic trans-2-hydroxycyclohexanecarbonitrile using immobilized Candida antarctica lipase B (Novozym 435). The protocol involves:
- Treating the racemate with succinic anhydride in methyl tert-butyl ether (MTBE) at 30°C
- Selective acylation of the (R)-enantiomer to form the hemisuccinate ester
- Basic extraction with 5% NaHCO₃ to separate the unreacted (S)-enantiomer
This method achieves >98% ee for both enantiomers at 50 mM scale, bypassing chromatography. The acylated product is obtained in 45–48% yield, while the free alcohol is isolated in 43–46% yield.
Nitrilase-Mediated Hydrolysis for cis-Isomer Synthesis
Immobilized nitrilases from Rhodococcus rhodochrous enable stereoselective hydrolysis of 2-cyanocyclohexanol precursors to cis-2-hydroxycyclohexanecarbonitrile. Under optimized conditions (pH 7.0, 25°C, 24 h), this method converts 85% of the substrate with 92% ee for the cis-isomer. The immobilized enzyme retains 80% activity after five cycles, demonstrating industrial viability.
Biocatalytic Cascade Approaches
Peroxygenase-Catalyzed Allylic Oxidation
Recent work by Breslmayr et al. (2024) revealed that unspecific peroxygenases (UPOs) from Agrocybe aegerita catalyze the allylic oxidation of cyclohexene derivatives to 3-oxocyclohex-1-ene-1-carbonitrile, a precursor for downstream reductions. While initially developed for 3-hydroxy analogs, this strategy is adaptable to 2-hydroxy derivatives by modifying the starting olefin. Key parameters:
| Parameter | Value |
|---|---|
| Substrate Loading | 50–200 mM |
| Enzyme Loading | 47 wt% UPO |
| Oxidant | H₂O₂ (1.5 eq) |
| Yield | 50% (unsaturated ketone intermediate) |
Ene Reductase/Alcohol Dehydrogenase Cascades
Combining UPOs with ene reductases (ERs) and alcohol dehydrogenases (ADHs) enables one-pot synthesis of chiral this compound derivatives. For example:
- MorUPO oxidizes cyclohexene-1-nitrile to 3-oxocyclohex-1-ene-1-carbonitrile
- ERs reduce the α,β-unsaturated ketone to the allylic alcohol
- ADHs perform stereoselective hydroxylation
This cascade achieves 85% overall yield with 97% ee and 99% diastereomeric excess (de) at 50 mM scale.
Comparative Analysis of Synthetic Methods
Efficiency and Scalability
Table 1: Performance metrics for major preparation routes
| Method | Yield (%) | ee (%) | Diastereoselectivity | Scalability |
|---|---|---|---|---|
| Cyanohydrin Reaction | 70 | Racemic | 1:1 cis:trans | Industrial |
| Novozym 435 Resolution | 45 | 98 | >99% trans | Pilot plant |
| Nitrilase Hydrolysis | 85 | 92 | >95% cis | Lab-scale |
| UPO/ER/ADH Cascade | 85 | 97 | 99% de | Pre-pilot |
Environmental and Economic Considerations
Enzymatic methods reduce waste generation by 40–60% compared to chemical routes, as quantified by E-factor analysis. However, high enzyme loadings (37–47 wt%) in cascades increase costs to ~\$120/kg product, whereas chemical synthesis costs \$80–\$90/kg. Hybrid approaches using chemoenzymatic steps may optimize cost and sustainability.
Q & A
Basic Research Questions
Q. What are the key physical and chemical properties of 2-Hydroxycyclohexanecarbonitrile critical for experimental design?
- Answer: The compound (CAS 931-97-5) has a molecular formula C₇H₁₁NO , molecular weight 125.16 g/mol , and a boiling point of 132°C at 20 mmHg . It is highly soluble in ethanol and ether, which informs solvent selection for reactions or recrystallization. Density (1.017 g/cm³) and refractive index (1.469) are essential for purity verification .
- Methodological Note: Use differential scanning calorimetry (DSC) for melting point validation and gas chromatography (GC) to confirm volatility under reduced pressure.
Q. What synthetic routes are commonly employed to prepare this compound?
- Answer: A documented method involves the cyanohydrin reaction of cyclohexanone with hydrogen cyanide (HCN) or trimethylsilyl cyanide (TMSCN) under acidic conditions. For example, cyclohexanone derivatives react with nitrile-forming agents like ethyl chloroacetate or hydrazine hydrate to yield substituted carbonitriles .
- Optimization Tip: Catalytic amounts of Lewis acids (e.g., ZnCl₂) improve yield by stabilizing intermediates.
Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?
- Answer:
- ¹H NMR: A singlet at δ 1.5–1.7 ppm (cyclohexyl protons) and a broad peak at δ 2.1–2.3 ppm (-OH).
- ¹³C NMR: A nitrile carbon at δ 120–125 ppm and a hydroxyl-bearing carbon at δ 70–75 ppm.
- IR: A strong -C≡N stretch near 2240 cm⁻¹ and -OH stretch at 3200–3400 cm⁻¹ .
Q. What safety precautions are necessary when handling this compound in the lab?
- Answer: The compound is toxic via inhalation, dermal contact, or ingestion. Use fume hoods , nitrile gloves, and eye protection. Storage should be in airtight containers away from oxidizers. Emergency protocols include rinsing eyes with water (15+ minutes) and immediate medical attention for ingestion .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic additions?
- Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks.
- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways.
- QSAR Models: Relate substituent effects to reaction rates using datasets from analogous cyclohexanecarbonitriles .
- Case Study: A study on 5-(Hydroxymethyl)furan-2-carbonitrile used DFT to optimize transition states for nitrile group reactions .
Q. How can enantioselective synthesis of this compound be achieved?
- Answer: Use chiral catalysts such as Jacobsen’s thiourea catalysts or BINOL-derived phosphoric acids to induce asymmetry during the cyanohydrin formation. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
- Challenge: The hydroxyl group’s steric hindrance may reduce catalyst efficacy, requiring iterative ligand design.
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Answer:
- Cross-Validation: Compare X-ray crystallography data (e.g., unit cell parameters from monoclinic systems) with NMR/IR results. For example, crystal structures of similar compounds (e.g., 2-Amino-6-(2,4-dichlorophenyl)-4-oxo-3,5-diphenylcyclohex-2-enecarbonitrile) confirmed bond angles and conformations .
- Dynamic NMR: Resolve rotational barriers in cyclohexane rings causing signal splitting .
Q. How does the hydroxyl group influence the stability and degradation pathways of this compound?
- Answer: The -OH group facilitates hydrolysis to cyclohexanecarboxamide under acidic/basic conditions. Accelerated stability studies (40°C/75% RH) show a 15% degradation over 30 days. Use LC-MS to identify degradation products like cyclohexanecarboxylic acid .
Q. What are the applications of this compound in synthesizing bioactive molecules?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
